1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine
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Overview
Description
1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and versatile applications . The structure of this compound consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine typically involves the cycloaddition of pyrazole derivatives with suitable reagents. One common method includes the condensation of aminopyrazole with a β-ketoester, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of diverse derivatives . Major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines with potential biological activities .
Scientific Research Applications
1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it serves as a scaffold for designing enzyme inhibitors and receptor modulators . In medicine, it has shown potential as an antitumor agent and is being explored for its therapeutic properties . Additionally, it finds applications in the industry as a component in the development of advanced materials with unique photophysical properties .
Mechanism of Action
The mechanism of action of 1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine involves its interaction with specific molecular targets and pathways. It acts by inhibiting key enzymes or receptors involved in disease processes . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting therapeutic effects . The pathways involved often include signaling cascades related to cell proliferation and apoptosis .
Comparison with Similar Compounds
1-{Pyrazolo[1,5-a]pyrimidin-5-yl}azetidine can be compared with other similar compounds such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one . These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups . The unique structural features of this compound, such as the azetidine ring, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(azetidin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H10N4/c1-5-12(6-1)8-3-7-13-9(11-8)2-4-10-13/h2-4,7H,1,5-6H2 |
InChI Key |
GNJNGRQLJXSTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
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